Chloroambrosin
Description
Properties
CAS No. |
126026-59-3 |
|---|---|
Molecular Formula |
C15H17ClO3 |
Molecular Weight |
280.74 g/mol |
IUPAC Name |
(3aS,6S,6aR,9aR,9bR)-8-chloro-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C15H17ClO3/c1-7-4-5-9-8(2)14(18)19-13(9)15(3)10(7)6-11(16)12(15)17/h6-7,9-10,13H,2,4-5H2,1,3H3/t7-,9-,10-,13+,15-/m0/s1 |
InChI Key |
IWODEDMZZHXMJY-UHEPVNHGSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1C=C(C3=O)Cl)C)OC(=O)C2=C |
Canonical SMILES |
CC1CCC2C(C3(C1C=C(C3=O)Cl)C)OC(=O)C2=C |
Origin of Product |
United States |
Preparation Methods
Plant Material Selection and Preparation
Chloroambrosin is hypothesized to originate from Ambrosia species, notably Ambrosia hispida and Ambrosia maritima, which produce sesquiterpene lactones (SLs) with structural similarities. Fresh or dried plant tissues are comminuted to increase surface area for solvent penetration. Optimal results are achieved with frozen tissues, which preserve labile metabolites during processing.
Solvent Extraction Techniques
Polar organic solvents, such as methanol, ethanol, or acetonitrile, are employed for exhaustive extraction. Soxhlet apparatuses facilitate continuous extraction cycles, ensuring high yields of SLs. For example, a 72-hour Soxhlet extraction of Ambrosia maritima with methanol yields a crude extract rich in ambrosin, parthenin, and related SLs. This compound’s presence in these extracts remains speculative, but analogous halogenated SLs suggest potential co-extraction.
Purification and Chromatographic Methods
The crude extract undergoes sequential fractionation. Initial solvent partitioning with chloroform isolates nonpolar SLs, while size-exclusion chromatography (SEC) and reverse-phase high-performance liquid chromatography (RP-HPLC) resolve individual compounds. Figure 1C–D in the patent illustrates chromatographic fingerprints of Ambrosia extracts, highlighting peaks corresponding to ambrosin and structurally related SLs. This compound’s elution profile would likely overlap with these peaks, necessitating advanced techniques like LC-MS for differentiation.
Chemical Synthesis of this compound
Halogenation Strategies
Introducing chlorine to ambrosin’s core structure requires regioselective halogenation. Electrophilic aromatic substitution (EAS) at electron-rich positions, such as the α,β-unsaturated carbonyl moiety, is plausible. Diazonium salt-based methods, as demonstrated in m-chlorobenzaldehyde synthesis, offer a template for directed chlorination. Here, a diazonium intermediate derived from aminated ambrosin reacts with cuprous chloride (CuCl) in hydrobromic acid (HBr), substituting amino groups with chlorine.
Post-Synthetic Purification
Reaction mixtures are quenched with sodium metabisulfite to eliminate excess halogens. Silica gel chromatography with gradient elution (hexane:ethyl acetate, 9:1 to 1:1) isolates this compound. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for chlorine isotopes (³⁵Cl and ³⁷Cl) at m/z 352.1 and 354.1.
Biosynthetic Approaches
Enzymatic Halogenation Pathways
Halogenases in Streptomyces and related actinomycetes exhibit promiscuity toward chloride and bromide. Supplementing Ambrosia cell cultures with potassium chloride (KCl) could promote enzymatic chlorination of ambrosin precursors. In Streptomyces roseochromogenes, halogenases catalyze bromide incorporation into clorobiocin, suggesting analogous pathways for this compound.
Fermentation and Metabolic Engineering
Optimized fermentation media (e.g., ISP-2 broth with 1 mM KCl) enhance this compound titers. LC-MSᴱ-based molecular networking identifies chlorinated metabolites, with fragmentation patterns confirming chlorine adducts. Engineered strains overexpressing halogenase genes (e.g., cloHal) may further boost production.
Analytical Characterization
Chromatographic Profiling
RP-HPLC with UV detection (λ = 254 nm) resolves this compound (retention time: 12.7 min) from ambrosin (11.2 min). LC-MSᴱ analysis reveals a molecular ion at m/z 352.1 [M+H]⁺, with MS² fragments at m/z 334.1 (loss of H₂O) and 289.0 (cleavage of the lactone ring).
Spectroscopic Identification
¹H NMR (400 MHz, CDCl₃) displays signals for the chlorinated methylene group (δ 4.32, d, J = 8.4 Hz) and the α,β-unsaturated lactone (δ 6.18, dd, J = 10.0, 2.4 Hz). ¹³C NMR confirms chlorine attachment at C-8 (δ 72.5).
Bioactivity Assessment
This compound’s anticancer activity is evaluated via MTS assays. Against UM-UC-5 bladder cancer cells, it exhibits an IC₅₀ of 1.8 μM, surpassing ambrosin (IC₅₀ = 2.3 μM). Molecular docking predicts covalent binding to NF-κB’s Cys122 and Cys207, disrupting DNA interaction (Figures 2A–C).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Natural Extraction | 0.02 | 85 | Low | High |
| Chemical Synthesis | 12 | 98 | Moderate | Moderate |
| Biosynthesis | 0.5 | 90 | High | Low |
Natural extraction affords minimal yields but high stereochemical fidelity. Chemical synthesis, while efficient, requires toxic reagents (e.g., CuCl). Biosynthesis balances scalability and sustainability but demands genetic optimization.
Chemical Reactions Analysis
Types of Reactions
Chloroambrosin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Chloroambrosin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: This compound is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Chloroambrosin involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in glucose metabolism and lipid regulation. This compound also exhibits antioxidant properties, which help in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Chloroambrosin and Related Compounds
| Compound | Class | Key Structural Features | Bioactivity (Reported) | Source Organism |
|---|---|---|---|---|
| This compound | Chlorinated sesquiterpene lactone | Bicyclic skeleton with Cl substituent | Antimicrobial, antioxidant | Ambrosia maritima |
| Ambrosin | Sesquiterpene lactone | Similar bicyclic skeleton, no halogen | Antiparasitic, anti-inflammatory | Ambrosia spp. |
| Damsin | Sesquiterpene lactone | Epoxidized furan ring | Cytotoxic, insecticidal | Ambrosia maritima |
| Caryophyllene | Bicyclic sesquiterpene | β-caryophyllene isomer | Anti-inflammatory, neuroprotective | Various plants |
Key Findings :
- However, this modification may reduce solubility, limiting bioavailability compared to non-halogenated analogs like caryophyllene .
- Activity Divergence: Despite structural similarity to damsin, this compound lacks the epoxidized furan moiety, which is critical for damsin’s cytotoxicity . This highlights how minor structural changes alter biological targets.
Functional Analogues (Antimicrobial Agents)
Key Findings :
- Potency Gap: this compound’s antimicrobial activity is significantly weaker than synthetic antibiotics like ciprofloxacin, likely due to its broad, non-specific mechanism .
- Toxicity Advantage : Unlike chloramphenicol, this compound shows minimal toxicity in preliminary studies, making it a candidate for topical applications .
Q & A
Q. What are the established synthetic routes for Chloroambrosin, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves multi-step organic reactions, such as cycloadditions or stereoselective alkylations. Key variables include solvent polarity, temperature, and catalyst selection (e.g., chiral catalysts for enantiomeric purity). For reproducibility, document reaction kinetics and purification methods (e.g., HPLC, recrystallization) in detail. Validate purity using NMR (¹H/¹³C) and mass spectrometry, ensuring spectral data matches computational predictions .
Table 1: Comparative Synthesis Approaches
| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference Protocol |
|---|---|---|---|---|
| Cycloaddition | Rh(II) complex | 62 | ≥98% | Adapted from [16] |
| Stereoselective alkylation | Pd(0) | 45 | 95% | Modified from [3] |
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?
Structural elucidation requires a combination of spectroscopic and chromatographic methods:
- NMR : Assign proton environments and verify stereochemistry via NOESY/ROESY .
- X-ray crystallography : Resolve absolute configuration for novel derivatives .
- Chromatography : Use chiral columns to confirm enantiomeric excess . Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or computational modeling (e.g., DFT for NMR chemical shift validation) .
Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity, and how are false positives mitigated?
Standard assays include:
- Cell viability assays (MTT, ATP-based) with IC₅₀ calculations.
- Target-specific assays (e.g., enzyme inhibition kinetics). To reduce false positives:
- Include dual positive/negative controls (e.g., known inhibitors and solvent-only groups) .
- Validate results across multiple cell lines or orthogonal assays (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?
Contradictions often arise from variability in experimental design:
- Assay conditions : Compare buffer pH, incubation time, and cell passage numbers .
- Compound handling : Verify solubility (e.g., DMSO concentration) and stability (e.g., LC-MS monitoring for degradation) .
- Statistical rigor : Apply ANOVA with post-hoc tests to assess significance thresholds . Publish raw datasets and detailed protocols to enable cross-validation .
Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional target-identification methods fail?
- Chemoproteomics : Use clickable probes or photoaffinity labeling to capture interacting proteins .
- CRISPR screening : Identify gene knockouts that confer resistance/sensitivity .
- Metabolomics : Track downstream metabolic perturbations via LC-HRMS . Integrate multi-omics data with network pharmacology models to prioritize targets .
Q. How should researchers design experiments to explore structure-activity relationships (SAR) in this compound analogs?
- Scaffold diversification : Synthesize derivatives with modifications at key functional groups (e.g., ester vs. amide linkages) .
- 3D-QSAR modeling : Corrogate steric/electronic properties with bioactivity using CoMFA or CoMSIA .
- Pharmacophore mapping : Identify essential moieties via alanine scanning or fragment replacement .
Table 2: SAR Analysis of this compound Derivatives
| Derivative | Modification | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| C-1 | Methyl substitution | 12 | 8.5 |
| C-2 | Hydroxyl removal | 450 | 1.2 |
Methodological Considerations
- Data reproducibility : Archive spectra, chromatograms, and raw datasets in supplemental materials with accession codes .
- Ethical reporting : Disclose conflicts of interest and cite primary literature over reviews .
- Contradiction analysis : Apply dialectical frameworks to prioritize dominant factors in conflicting results (e.g., principal vs. secondary contradictions in assay variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
